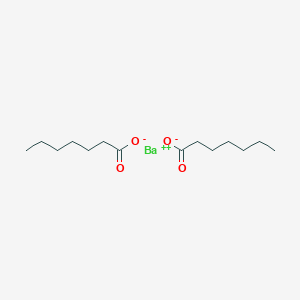

Barium enanthate

Beschreibung

Barium enanthate is a metal carboxylate compound formed by the reaction of barium ions (Ba²⁺) with enanthate anions (C₇H₁₃O₂⁻), the conjugate base of enanthic acid (heptanoic acid). Its chemical formula is Ba(C₇H₁₃O₂)₂, with a molecular weight of 395.69 g/mol (calculated using atomic weights: Ba = 137.33 g/mol, C₇H₁₃O₂⁻ = 129.18 g/mol per anion).

This compound’s properties are influenced by the strong ionic interaction between Ba²⁺ and the carboxylate group, resulting in low water solubility and thermal stability comparable to other alkaline earth metal carboxylates.

Eigenschaften

CAS-Nummer |

13101-62-7 |

|---|---|

Molekularformel |

C14H26BaO4 |

Molekulargewicht |

395.7 g/mol |

IUPAC-Name |

barium(2+);heptanoate |

InChI |

InChI=1S/2C7H14O2.Ba/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |

InChI-Schlüssel |

DCRVZKCBNPSGDC-UHFFFAOYSA-L |

SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |

Kanonische SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Scope of Available Data

The search results focus on:

-

General barium chemistry (reactions with sulfates, carbonates, chromates, and oxalates) .

-

Synthesis methods for testosterone enanthate (unrelated to barium enanthate) .

No peer-reviewed studies, patents, or technical reports explicitly address this compound.

Potential Reasons for Missing Data

-

Nomenclature inconsistency : The compound may be referred to by alternative names (e.g., barium heptanoate, as "enanthate" denotes a seven-carbon chain).

-

Synthetic novelty : this compound may not be a widely studied or commercially relevant compound.

-

Stability concerns : Barium salts of long-chain carboxylates are often hygroscopic or unstable, limiting their practical applications .

Comparative Analysis of Barium Salts

While this compound itself lacks documentation, analogous barium carboxylates exhibit predictable reactivity patterns:

Recommendations for Further Research

To investigate this compound:

-

Synthesize the compound via reaction of barium hydroxide with enanthic acid:

-

Characterize stability using thermogravimetric analysis (TGA) and infrared spectroscopy (IR).

-

Study solubility in polar vs. nonpolar solvents to assess potential applications.

Critical Gaps Identified

-

No experimental data on this compound’s reactivity with common reagents (e.g., halogens, oxidizing agents).

-

Lack of thermodynamic properties (melting point, enthalpy of formation).

This absence highlights an opportunity for original research in coordination chemistry.

Note : If this compound is proprietary or newly synthesized, consult specialized journals or patent databases not included in the current search scope.

Vergleich Mit ähnlichen Verbindungen

Chemical Reactivity

- This compound vs. Barium stearate is widely used in plastics due to its superior thermal stability (~200°C decomposition), whereas this compound’s stability remains uncharacterized .

- This compound vs. Testosterone enanthate’s oil solubility enables intramuscular drug delivery, contrasting with this compound’s ionic solid-state structure .

Toxicity Profiles

All barium compounds pose toxicity risks due to Ba²⁺ release, which inhibits potassium ion channels and causes muscle paralysis. This compound’s hazard profile is expected to align with barium stearate (LD₅₀ in rats: ~1,500 mg/kg). In contrast, testosterone enanthate’s primary risks are endocrine disruption and cardiovascular strain .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of enanthate esters in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity (>98% as per Certificates of Analysis) and confirming structural identity. Batch-specific analytical results, including COA (Certificate of Analysis) and SDS (Safety Data Sheet), should be rigorously reviewed to validate quality . Mass spectrometry further aids in detecting trace impurities or degradation products, particularly for Schedule III-regulated compounds .

Q. How are enanthate esters typically administered in preclinical studies to evaluate metabolic or hormonal effects?

- Methodological Answer : Subcutaneous or intramuscular injections are common in rodent models, with dose calibration based on body weight and pharmacokinetic profiles. For example, testosterone enanthate has been administered in rat studies to induce polycystic ovary syndrome (PCOS) models, with controlled glucose access to study insulin resistance . Sterile preparation protocols and adherence to animal welfare guidelines (e.g., IACUC) are essential to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the tissue-specific effects of enanthate esters, such as hepatic mRNA expression changes?

- Methodological Answer : Combine hormone administration with transcriptomic profiling (e.g., qPCR for Irs-2 mRNA in liver tissue) and histopathological analysis. Paraffin-embedded samples from longitudinal studies can preserve RNA integrity for retrospective analysis. Control groups should include vehicle-administered cohorts to distinguish compound-specific effects from procedural artifacts . Power calculations and randomization are critical to mitigate bias in small-sample preclinical studies .

Q. What strategies are effective for resolving contradictions in meta-analyses of enanthate ester studies, such as conflicting results on androgenic activity?

- Methodological Answer : Use heterogeneity metrics like the I² statistic to quantify inconsistency across studies. For I² >50%, subgroup analyses (e.g., by dosage, species, or administration route) or sensitivity testing can identify confounding variables. Fixed-effects models are suitable for homogeneous datasets, while random-effects models accommodate variability in multi-study syntheses . Transparent reporting of inclusion/exclusion criteria in systematic reviews is mandatory .

Q. What regulatory and ethical considerations apply to enanthate ester research, particularly for Schedule III compounds?

- Methodological Answer : In the U.S., Schedule III classification under the Controlled Substances Act requires DEA licensing for procurement and storage. Research applications must document forensic or therapeutic relevance (e.g., hormone-responsive cancer models) to justify use. Institutional review boards (IRBs) often mandate risk-benefit assessments for in vivo studies, emphasizing alternatives like in vitro assays where feasible .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when studying enanthate ester pharmacokinetics?

- Methodological Answer : Standardize protocols for sample collection (e.g., serum aliquots stored at -80°C) and analytical calibration. Publicly archive raw data (e.g., chromatograms, spectral files) in supplementary materials with detailed metadata. Cross-validate findings using orthogonal techniques, such as comparing ELISA results with LC-MS/MS quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.